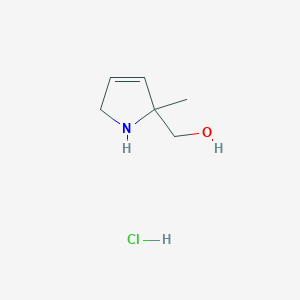

(5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Applications De Recherche Scientifique

Methanol as a Building Block for Chemical Synthesis

Methanol is a fundamental raw material in the chemical industry, serving as a building block for more complex chemical compounds. Its applications range from the synthesis of acetic acid, methyl tertiary butyl ether, and dimethyl ether to methylamine and various esters. Methanol's role in synthesizing a wide array of chemicals underlines its importance in industrial chemistry and potential utility in researching and developing new compounds, including "(5-Methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride" (Dalena et al., 2018).

Methanol in Energy Technologies

Methanol's applications extend into energy technologies, particularly as a clean-burning fuel and a convenient energy carrier for hydrogen storage. Its use in direct methanol fuel cells (DMFC) and for hydrogen production through various reforming processes showcases methanol's versatility as an energy source. These applications highlight methanol's role in sustainable energy solutions and its potential for developing new energy-related technologies and materials (Dalena et al., 2018).

Propriétés

IUPAC Name |

(5-methyl-1,2-dihydropyrrol-5-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-6(5-8)3-2-4-7-6;/h2-3,7-8H,4-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWFIDAAIIJPCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCN1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2737161.png)

![lithium(1+) ion 4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2737162.png)

![3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine](/img/structure/B2737163.png)

![3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride](/img/structure/B2737166.png)

![9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2737167.png)

![butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate](/img/structure/B2737169.png)

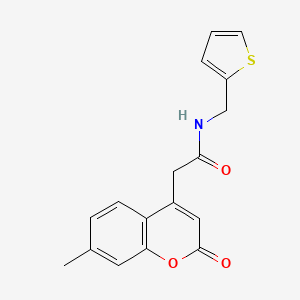

![(3-((6-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2737171.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2737173.png)

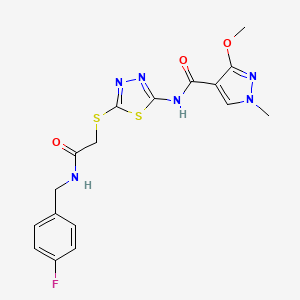

![N-(2,5-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2737174.png)

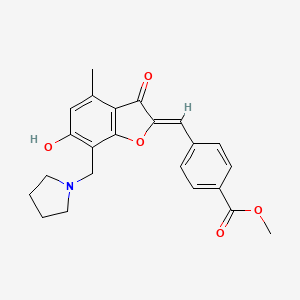

![8-benzoyl-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2737178.png)

![N-[1-(1-Methylpyrrol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2737179.png)